2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S2/c19-11-6-7-14(13(20)8-11)27-9-15(25)22-17-23-24-18(29-17)28-10-16(26)21-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVXVQQTASTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with an intermediate thiadiazole derivative.
Attachment of the Dichlorophenoxy Moiety: The dichlorophenoxy group is incorporated via an etherification reaction, where 2,4-dichlorophenol reacts with an appropriate halogenated intermediate.
Final Coupling: The final step involves coupling the thiadiazole derivative with the dichlorophenoxy intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways involved in these diseases.
Industry
Industrially, this compound is used in the formulation of pesticides and herbicides. Its effectiveness in controlling a wide range of pests and weeds makes it a valuable component in agricultural chemistry.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves multiple pathways:
Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to cell death.
Disruption of Cell Membranes: It can integrate into microbial cell membranes, causing structural disruptions and leakage of cellular contents.
Modulation of Signaling Pathways: In cancer cells, the compound can interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound uniquely combines a thiadiazole-thioether-phenylamino system, distinguishing it from simpler analogs like the trichloroethyl-substituted thiadiazole in .
- Unlike 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which uses a thiazole ring, the target compound’s thiadiazole core may offer greater metabolic stability due to reduced ring strain.
Key Observations :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The trichloroethyl group in compound 4.1 increases molecular weight and melting point compared to non-halogenated analogs.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a phenoxy group with a thiadiazole moiety. This unique structural composition suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a dichlorophenoxy group, which is known for its herbicidal properties, combined with a thiadiazole ring that has demonstrated various biological activities. The presence of the phenylamino and acetamide functionalities may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have been shown to inhibit the growth of human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with varying degrees of efficacy .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
The mechanism by which thiadiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . Molecular docking studies suggest that these compounds may interact with specific protein targets within cancer cells, leading to inhibited proliferation and increased cell death.
Case Studies and Research Findings
A study conducted by Alam et al. (2011) evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that substituents on the thiadiazole ring significantly influenced cytotoxicity. For example, compounds with electron-withdrawing groups exhibited enhanced activity against multiple cancer cell lines .
In another investigation by Polkam et al. (2015), various substituted thiadiazoles were synthesized and tested against breast and colon cancer cell lines. The study found that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
